molecular formula C13H22O3 B14307672 Prop-2-en-1-yl 2,2-diethyl-4-methyl-3-oxopentanoate CAS No. 113017-67-7

Prop-2-en-1-yl 2,2-diethyl-4-methyl-3-oxopentanoate

Katalognummer: B14307672
CAS-Nummer: 113017-67-7
Molekulargewicht: 226.31 g/mol
InChI-Schlüssel: ZKOLWNPRVLQIFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-en-1-yl 2,2-diethyl-4-methyl-3-oxopentanoate is an organic compound with a complex structure that includes an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2,2-diethyl-4-methyl-3-oxopentanoate typically involves esterification reactions. One common method is the reaction of 2,2-diethyl-4-methyl-3-oxopentanoic acid with prop-2-en-1-ol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-en-1-yl 2,2-diethyl-4-methyl-3-oxopentanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Prop-2-en-1-yl 2,2-diethyl-4-methyl-3-oxopentanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Prop-2-en-1-yl 2,2-diethyl-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological systems. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Prop-2-en-1-yl 2,2-diethyl-4-methyl-3-oxopentanoate: shares similarities with other esters such as methyl 2,2-diethyl-4-methyl-3-oxopentanoate and ethyl 2,2-diethyl-4-methyl-3-oxopentanoate.

    Unique Features:

Highlighting Uniqueness

The unique structure of this compound, particularly the prop-2-en-1-yl group, offers distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, setting it apart from other similar esters.

Eigenschaften

CAS-Nummer

113017-67-7

Molekularformel

C13H22O3

Molekulargewicht

226.31 g/mol

IUPAC-Name

prop-2-enyl 2,2-diethyl-4-methyl-3-oxopentanoate

InChI

InChI=1S/C13H22O3/c1-6-9-16-12(15)13(7-2,8-3)11(14)10(4)5/h6,10H,1,7-9H2,2-5H3

InChI-Schlüssel

ZKOLWNPRVLQIFR-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)(C(=O)C(C)C)C(=O)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.